N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Overview
Description
“N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide” is a chemical compound with the molecular formula C8H18N2O3 . It has a molecular weight of 190.24 g/mol . The compound is also known by other synonyms such as “866404-69-5”, “SCHEMBL11963633”, and "ACETAMIDE,N-[2-[2-(2-AMINOETHOXY)ETHOXY]ETHYL]-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine derivatives have been prepared by condensation of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine with substituted aldehyde .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11)" . The Canonical SMILES representation is "CC(=O)NCCOCCOCCN" .
Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 8 . The Topological Polar Surface Area is 73.6 Ų . The compound has a complexity of 131 .
Scientific Research Applications
Synthesis Methods
A study by (Bobeldijk et al., 1990) demonstrates a high-yield synthesis method for related benzamide derivatives, highlighting the chemical feasibility and potential for efficient production in laboratory settings.
Potential Therapeutic Applications
Research by (Iwanami et al., 1981) explores benzamides as potential neuroleptics, indicating their relevance in neurological and psychiatric disorders. This study suggests potential therapeutic applications of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide in treating such conditions.
Material Science and Nanotechnology
In the field of material science and nanotechnology, a study by (Costes et al., 2010) discusses how similar benzamide compounds can be used to create metalloligands. This application could extend to N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide, offering insights into its use in developing advanced materials.
Organogels and Physical Properties
(Wu et al., 2011) conducted a study on organogels derived from perylenetetracarboxylic diimides, similar in structure to benzamides. This research could inform the potential use of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide in creating organogels with unique properties.
Antioxidant Properties
The electrochemical oxidation of amino-substituted benzamides was studied by (Jovanović et al., 2020), highlighting the potential antioxidant properties of such compounds. This suggests that N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide might also exhibit similar antioxidant characteristics.
Radiopharmaceutical Applications
(Eisenhut et al., 2000) discuss the use of radioiodinated N-(dialkylaminoalkyl)benzamides for imaging melanoma metastases, indicating a potential use of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide in radiopharmaceutical applications, especially in cancer diagnostics.
Chemical Catalysis
In the area of chemical catalysis, research by (Wang and Widenhoefer, 2004) demonstrates the use of benzamide derivatives in platinum-catalyzed reactions. This research provides insights into how N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide could be used in catalytic processes.
properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c14-6-8-17-10-11-18-9-7-15-13(16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRIWIGUNSHUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474504 | |
Record name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide | |
CAS RN |
923567-96-8 | |
Record name | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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